N-Isopropyl 3-nitrobenzenesulfonamide
Overview
Description
N-Isopropyl 3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 g/mol . The IUPAC name for this compound is 3-nitro-N-propan-2-ylbenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)NS(=O)(=O)C1=CC=CC(=C1)N+[O-]
. The InChI representation is InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.27 g/mol . It has a XLogP3 value of 1, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 244.05177804 g/mol . The topological polar surface area is 100 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications
N-Isopropyl 3-nitrobenzenesulfonamide derivatives are useful for preparing secondary amines and protecting amines. This process involves smooth alkylation by Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in near quantitative yields. These can be deprotected via Meisenheimer complexes, providing high yields of secondary amines (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).
Certain nitrobenzenesulfonamides with nitroisopropyl groups have been evaluated as hypoxic cell selective cytotoxic agents. They showed selective toxicity to hypoxic EMT6 mammary carcinoma cells in vitro and functioned as hypoxic cell radiosensitizers (Saari et al., 1991).
N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown bacterial biofilm inhibitory action against Escherichia coli and Bacillus subtilis, along with mild cytotoxicity. This indicates potential applications in combating bacterial infections (Abbasi et al., 2020).
N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine has been used in the reduction of alcohols via monoalkyl diazene intermediates, suggesting its utility in organic synthesis and chemical transformations (Movassaghi & Ahmad, 2007).
Sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) has been identified as an effective oxidizing titrant in analytical chemistry, offering a method for the direct titration of various reducing agents (Gowda et al., 1983).
Properties
IUPAC Name |
3-nitro-N-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDOINNAIAMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283207 | |
Record name | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-10-8 | |
Record name | N-(1-Methylethyl)-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28860-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 30396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28860-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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